KdcA Mutant Engineering for Improved Conversion
In the engineered in vitro biosynthetic pathway for 1,2,4-butanetriol (BTO) production from D-xylose, the wild-type branched-chain α-keto acid decarboxylase KdcA converts 2-keto-3-deoxy-D-xylonate (KDX) to 3,4-dihydroxybutanal. Structure-guided evolution identified two mutants, S286L/G402P and V461K, which exhibited 1.8-fold and 2.5-fold higher enzymatic activity, respectively, compared to wild-type KdcA [1]. Integration of the V461K mutant into the four-enzyme cascade resulted in a 1.9-fold increase in final BTO titer [1].
| Evidence Dimension | Enzymatic activity (fold increase over wild-type) in conversion of KDX to 3,4-dihydroxybutanal |
|---|---|
| Target Compound Data | Substrate: KDX; Product: 3,4-dihydroxybutanal; Enzyme mutant V461K shows 2.5-fold higher activity |
| Comparator Or Baseline | Wild-type KdcA (baseline activity = 1.0) |
| Quantified Difference | 2.5-fold increase for V461K mutant; 1.8-fold increase for S286L/G402P mutant |
| Conditions | In vitro enzymatic assay; ThDP-dependent decarboxylase; KDX as non-native substrate |
Why This Matters
This quantitative fold-improvement data enables rational selection of 3,4-dihydroxybutanal as the target intermediate when evaluating engineered KdcA variants or optimizing cell-free BTO production systems.
- [1] International Journal of Biological Macromolecules. 2024; 255: 128303. Structure-guided engineering of branched-chain α-keto acid decarboxylase for improved 1,2,4-butanetriol production by in vitro synthetic enzymatic biosystem. View Source
